molecular formula C23H25N5O4 B15218862 N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide CAS No. 33430-28-3

N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide

Cat. No.: B15218862
CAS No.: 33430-28-3
M. Wt: 435.5 g/mol
InChI Key: LJXFITXHBJGQBP-PMACEKPBSA-N
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Description

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound with a unique structure that includes an imidazole ring, a benzyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the formation of the imidazole ring and the introduction of the benzyl and carbamate groups. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate: This compound is unique due to its specific structure and combination of functional groups.

    Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents may have different biological activities and chemical properties.

    Carbamate Derivatives: Compounds with carbamate groups but different core structures may also exhibit distinct properties.

Uniqueness

The uniqueness of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

CAS No.

33430-28-3

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H25N5O4/c24-21(29)19(11-16-7-3-1-4-8-16)27-22(30)20(12-18-13-25-15-26-18)28-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H2,24,29)(H,25,26)(H,27,30)(H,28,31)/t19-,20-/m0/s1

InChI Key

LJXFITXHBJGQBP-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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